molecular formula C10H6BrFS B13188833 4-Bromo-2-(2-fluorophenyl)thiophene

4-Bromo-2-(2-fluorophenyl)thiophene

Cat. No.: B13188833
M. Wt: 257.12 g/mol
InChI Key: HJYZHAHVKCSCAR-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-fluorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(2-fluorophenyl)thiophene involves a Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 2-bromothiophene and 2-fluorophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Another method involves the coupling of 2-bromothiophene with p-bromofluorobenzene, followed by a Friedel-Crafts reaction with 2-methyl-5-bromobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for high yield, purity, and cost-effectiveness. For example, using cheaper and more accessible raw materials like p-bromofluorobenzene and 2-methyl-5-bromobenzoic acid can make the process more economical .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorophenyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene or THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorophenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary widely based on the specific compound it is part of .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-fluorophenyl)thiophene is unique due to the presence of both bromine and fluorophenyl substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C10H6BrFS

Molecular Weight

257.12 g/mol

IUPAC Name

4-bromo-2-(2-fluorophenyl)thiophene

InChI

InChI=1S/C10H6BrFS/c11-7-5-10(13-6-7)8-3-1-2-4-9(8)12/h1-6H

InChI Key

HJYZHAHVKCSCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CS2)Br)F

Origin of Product

United States

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